{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane
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Overview
Description
{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane: is a synthetic organosilicon compound that features a furan ring, a fluorene moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane typically involves the reaction of furan derivatives with fluorene-based compounds under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated fluorene compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using hydrosilanes, such as triethylsilane, to form reduced furan derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrosilanes like triethylsilane in the presence of a catalyst such as boron trifluoride etherate.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., acetyl nitrate) under controlled temperatures.
Major Products:
- Oxidation products include furan-based aldehydes and carboxylic acids.
- Reduction products are reduced furan derivatives.
- Substitution products are various substituted furan compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique electronic properties .
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
- Evaluated for its antimicrobial and anticancer properties .
Industry:
- Utilized in the production of advanced materials for electronics and photonics.
- Applied in the development of new catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of {9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The fluorene moiety can interact with hydrophobic pockets in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
2-Furyl(trimethyl)silane: Similar in structure but lacks the fluorene moiety.
9H-Fluorene-9,9-dimethanol: Contains the fluorene moiety but lacks the furan and trimethylsilyl groups.
Trimethylsilane: Contains the trimethylsilyl group but lacks the furan and fluorene moieties.
Uniqueness:
- The combination of the furan ring, fluorene moiety, and trimethylsilyl group in {9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane provides unique electronic and steric properties that are not present in the individual components or similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61768-37-4 |
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Molecular Formula |
C20H20O2Si |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[9-(furan-2-yloxy)fluoren-9-yl]-trimethylsilane |
InChI |
InChI=1S/C20H20O2Si/c1-23(2,3)20(22-19-13-8-14-21-19)17-11-6-4-9-15(17)16-10-5-7-12-18(16)20/h4-14H,1-3H3 |
InChI Key |
RTQVHJSAFWUDCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OC4=CC=CO4 |
Origin of Product |
United States |
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